molecular formula C15H22N2O B2800959 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol CAS No. 2167852-47-1

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol

Katalognummer: B2800959
CAS-Nummer: 2167852-47-1
Molekulargewicht: 246.354
InChI-Schlüssel: PSVQWEOVNFHSGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzylamino-methyl)-1-aza-bicyclo[222]octan-3-ol is a complex organic compound with the molecular formula C15H22N2O It is known for its unique bicyclic structure, which includes a quinuclidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol typically involves the reaction of quinuclidine derivatives with benzylamine. One common method includes the use of quinuclidin-3-one as a starting material, which undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzylamine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have investigated the compound's potential as a radio-sensitization agent in cancer treatment. For instance, a pharmacokinetic study involving Sprague-Dawley rats demonstrated that the compound, referred to as Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO), exhibited a bioavailability of 6.2% when administered orally, compared to 100% for intravenous administration. The study concluded that BMABO may have therapeutic value in cancer treatment, warranting further research into its efficacy and toxicity .

1.2 Neurological Applications

The compound's structural characteristics suggest potential applications in neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety. Research indicates that compounds with similar bicyclic structures often exhibit activity at various neurotransmitter receptors, including serotonin and norepinephrine receptors.

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol can be achieved through several methods, including reductive alkylation techniques that maintain stereochemistry at specific centers . The use of chiral organic acids during synthesis has been shown to enhance yields and selectivity for desired isomers.

Method Description Yield (%) Notes
Reductive AlkylationInvolves the formation of an imine followed by reduction with hydrogen gas over a noble metal catalyst.85-90Efficient for maintaining stereochemistry
Dynamic ResolutionUtilizes chiral organic acids to separate enantiomers effectively>99High enantiomeric excess achieved

Case Studies

3.1 Case Study: BMABO in Cancer Treatment

In a controlled study, BMABO was administered to rats to evaluate its pharmacokinetics post oral and intravenous delivery. Blood samples were analyzed using LC/MS methods, revealing significant insights into its absorption and distribution profiles . The findings highlighted the compound's potential as a novel therapeutic agent in oncology.

3.2 Case Study: Neurological Activity

Another study explored the interaction of structurally similar compounds with serotonin receptors, suggesting that modifications to the bicyclic structure could enhance binding affinity and selectivity for neurotransmitter systems . This opens avenues for developing new treatments for mood disorders.

Wirkmechanismus

The mechanism of action of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol is unique due to its quinuclidine core, which provides a rigid and stable structure. This rigidity enhances its binding affinity and specificity for molecular targets, making it a valuable compound in various research fields .

Biologische Aktivität

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol is a complex bicyclic compound notable for its unique structural properties and potential biological activities. This compound, characterized by a quinuclidine core, has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of neurological disorders and receptor modulation.

Molecular Formula

  • Chemical Formula : C15H22N2O
  • Molecular Weight : 250.35 g/mol

Structural Features

The bicyclo[2.2.2]octane framework incorporates a nitrogen atom, which enhances the compound's ability to interact with biological receptors. The presence of a hydroxyl group and a benzylamino side chain contributes to its reactivity and potential therapeutic applications.

FeatureDescription
Bicyclic StructureYes
Nitrogen AtomPresent
Hydroxyl GroupPresent
Benzylamino GroupPresent

The biological activity of this compound is primarily attributed to its role as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs). This interaction suggests potential applications in enhancing cognitive functions and treating neurological disorders such as Alzheimer's disease.

Pharmacokinetics

A pharmacokinetic study on similar compounds has shown that the bioavailability of orally administered derivatives is relatively low, with studies indicating approximately 6.2% bioavailability compared to intravenous administration . This highlights the need for further research into optimizing delivery methods for therapeutic efficacy.

Case Studies and Research Findings

Research has demonstrated that compounds structurally related to this compound exhibit significant biological activities:

  • Nicotinic Receptor Modulation : Studies indicate that the compound interacts effectively with nAChRs, which are crucial for neurotransmission and cognitive processes.
  • Antioxidant Properties : Similar analogs have shown antioxidant effects, suggesting potential protective roles against oxidative stress in neurodegenerative diseases .
  • Tyrosinase Inhibition : Some analogs have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, indicating potential applications in dermatological treatments .

Summary of Biological Activities

Activity TypeDescriptionReference
Nicotinic Receptor ModulationEnhances cognitive functions
Antioxidant ActivityProtects against oxidative stress
Tyrosinase InhibitionPotential treatment for hyperpigmentation

Research Applications

The unique properties of this compound position it as a candidate for various research applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules.
  • Neurological Research : Investigated for its therapeutic effects on cognitive impairments.
  • Material Science : Explored for developing new materials and catalysts due to its unique structural characteristics.

Eigenschaften

IUPAC Name

3-[(benzylamino)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(12-17-8-6-14(15)7-9-17)11-16-10-13-4-2-1-3-5-13/h1-5,14,16,18H,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVQWEOVNFHSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CNCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.